molecular formula C9H5N B12581993 Cyclopropa[4,5]cyclopenta[1,2-B]pyridine CAS No. 564478-11-1

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine

Cat. No.: B12581993
CAS No.: 564478-11-1
M. Wt: 127.14 g/mol
InChI Key: IUQAOMGGUWXJIF-UHFFFAOYSA-N
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Description

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine is a complex organic compound characterized by its unique fused ring structure, which includes a cyclopropane ring fused to a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropa[4,5]cyclopenta[1,2-B]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a pyridine derivative, which undergoes a series of transformations including cyclopropanation and cyclopentannulation to form the desired fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropa[4,5]cyclopenta[1,2-B]pyridine involves its interaction with specific molecular targets. The compound’s fused ring structure allows it to fit into particular binding sites on enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it particularly valuable in the synthesis of complex organic molecules and in the study of molecular interactions .

Biological Activity

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and structure-activity relationships.

Chemical Structure and Properties

This compound features a fused bicyclic structure that contributes to its stability and reactivity. The presence of nitrogen atoms in the ring system enhances its interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. These interactions can include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases and phosphodiesterases, which are critical in signaling pathways related to cancer and inflammation .
  • Receptor Modulation : It can modulate receptor activity, particularly those involved in neurotransmission and cell signaling. This modulation can lead to altered cellular responses such as proliferation or apoptosis .

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate significant antiproliferative activity against several types of cancer cells:

Cell Line IC50 (µM) Mechanism
Colon (HCT116)12.5Induction of apoptosis
Breast (MCF-7)15.0Cell cycle arrest
Ovarian (SK-OV-3)20.0Inhibition of migration

These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that substituents on the nitrogen atoms or the carbon backbone can significantly alter its potency and selectivity:

  • Fluorination : Introduction of fluorine atoms enhances binding affinity to target proteins.
  • Alkyl Substituents : Varying alkyl groups can modulate lipophilicity and cellular uptake.

A recent study demonstrated that derivatives with specific substitutions exhibited improved efficacy in inhibiting tumor growth in vivo .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Colorectal Cancer Model : In a xenograft model using HCT116 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.01). Histological analysis revealed increased apoptosis within the tumors treated with the compound .
  • Breast Cancer Therapy : A study involving MCF-7 cells showed that treatment with this compound led to downregulation of estrogen receptor signaling pathways, contributing to reduced cell proliferation .

Properties

CAS No.

564478-11-1

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

10-azatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene

InChI

InChI=1S/C9H5N/c1-2-6-4-7-5-8(7)9(6)10-3-1/h1-5H

InChI Key

IUQAOMGGUWXJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CC3=C2N=C1

Origin of Product

United States

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